molecular formula C24H34N2O2 B2827024 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide CAS No. 1008071-91-7

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide

Cat. No.: B2827024
CAS No.: 1008071-91-7
M. Wt: 382.548
InChI Key: WWPFGWPMNFIADV-UHFFFAOYSA-N
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Description

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide is a synthetic organic compound characterized by the presence of an adamantane moiety, a butyl-substituted phenyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a carbonyl group, forming adamantanylcarbonyl chloride.

    Amidation Reaction: The adamantanylcarbonyl chloride is then reacted with 4-butylaniline under basic conditions to form the intermediate adamantanylcarbonylamino-4-butylbenzene.

    Propanamide Formation: The final step involves the reaction of the intermediate with propanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the carbonyl groups or other reducible moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions, particularly in the context of drug design and development.

    Industry: The compound can be used in the development of advanced materials and as a precursor for other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the butylphenyl group can interact with hydrophobic pockets in proteins. The propanamide backbone allows for hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(adamantanylcarbonylamino)-N-(4-methylphenyl)propanamide
  • 2-(adamantanylcarbonylamino)-N-(4-ethylphenyl)propanamide
  • 2-(adamantanylcarbonylamino)-N-(4-isopropylphenyl)propanamide

Uniqueness

2-[(adamantan-1-yl)formamido]-N-(4-butylphenyl)propanamide is unique due to the presence of the butyl group, which imparts distinct hydrophobic properties and influences the compound’s interactions with biological targets. This makes it particularly valuable for applications where hydrophobic interactions play a crucial role.

Properties

IUPAC Name

N-[1-(4-butylanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-3-4-5-17-6-8-21(9-7-17)26-22(27)16(2)25-23(28)24-13-18-10-19(14-24)12-20(11-18)15-24/h6-9,16,18-20H,3-5,10-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPFGWPMNFIADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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